molecular formula C13H14F3NO2 B1391603 1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid CAS No. 1086380-64-4

1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid

Cat. No. B1391603
CAS RN: 1086380-64-4
M. Wt: 273.25 g/mol
InChI Key: UDHBCHQWFYSEHA-UHFFFAOYSA-N
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Description

“1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1210383-94-0 and a molecular weight of 273.25 . The compound is stored at temperatures between 0-5°C .


Molecular Structure Analysis

The molecular structure of “1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid” is characterized by a pyrrolidine ring, a benzyl group, and a trifluoromethyl group . The exact structure and its analysis are not provided in the search results.


Physical And Chemical Properties Analysis

“1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid” is a white solid with a molecular weight of 273.25 . It is stored at temperatures between 0-5°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Activity Studies : A research conducted by Muchowski et al. (1985) explored the synthesis of 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including compounds related to 1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid. The study focused on their potential anti-inflammatory and analgesic activities, revealing that certain benzoylpyrrolopyrrolecarboxylic acids demonstrated promising analgesic and anti-inflammatory potencies correlated with the properties of the benzoyl substituent (Muchowski et al., 1985).

  • Synthetic Approaches : Andrews et al. (2003) reported on the enantio- and regioselective syntheses of pyrrolidine 5,5-trans-lactams from an intermediate similar to 1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid. The research highlights the significance of acyl iminium ion mediated condensation in the synthetic process (Andrews et al., 2003).

Biological and Pharmacological Research

  • Influenza Neuraminidase Inhibitors : Wang et al. (2001) discovered a potent inhibitor of influenza neuraminidase, structurally related to 1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid. This research is crucial for understanding the drug's interaction with the enzyme active site and its potential applications in treating influenza (Wang et al., 2001).

Material Science and Environmental Applications

  • Metal-Organic Frameworks (MOFs) : Zhao et al. (2020) synthesized a novel MOF using a derivative of pyrrolidine carboxylic acid for efficient and rapid removal of anionic dye from aqueous solutions. This research demonstrates the potential of MOFs in environmental applications (Zhao et al., 2020).

  • Lanthanide-Based Coordination Polymers : Sivakumar et al. (2011) prepared new aromatic carboxylic acids, including compounds structurally similar to 1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid, for the synthesis of lanthanide coordination compounds. These compounds showed promising photophysical properties (Sivakumar et al., 2011).

properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2/c14-13(15,16)11-3-1-9(2-4-11)7-17-6-5-10(8-17)12(18)19/h1-4,10H,5-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHBCHQWFYSEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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